molecular formula C8H20N4O2 B7880857 CID 188926

CID 188926

Cat. No. B7880857
M. Wt: 204.27 g/mol
InChI Key: DLBKWJOHNPIHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 188926 is a useful research compound. Its molecular formula is C8H20N4O2 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cellular Protein Function Control : CID is crucial for studying biological processes with precision. It enables reversible and spatiotemporal control over protein function in cells, particularly in dissecting signal transductions and membrane/protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and editing. These systems allow for fine-tuning gene expression and multiplexing biological signals (Ma et al., 2023).

  • Protein-Protein Interactions and Localization : CID enables the study of reversible cellular events, like cell signaling networks. Novel chemical inducers of protein dimerization can be rapidly activated and deactivated with high spatiotemporal resolution, facilitating control of processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

  • Insights into Cell Biology Problems : CID has provided valuable insights into lipid second messengers and small GTPases, helping to unravel the "signaling paradox" in cell biology. It has been instrumental in developing novel CID substrates and applications beyond traditional techniques (DeRose, Miyamoto, & Inoue, 2013).

  • Water Use Efficiency and Productivity in Agriculture : In agricultural sciences, CID, specifically carbon isotope discrimination, has been used as a criterion for improving water use efficiency and productivity in crops like barley and lentil (Anyia et al., 2007; Matus, Slinkard, & Kessel, 1995).

  • Development of New Bioorganic Tools : The synthesis and in vitro activities of CIDs have broadened their utility in biological research and potential medical applications, such as gene and cell therapies. This includes the development of new classes of synthetic compounds for studying protein-protein interactions and localization (Keenan et al., 1998).

  • Development of Mass Spectrometry Techniques : CID has been fundamental in the development of mass spectrometry techniques, particularly collision-induced dissociation, which is central to the analysis of ion structures (Cooks, 1995; Jennings, 2000).

  • Application in Developmental Cognitive Neuroscience : CID is also relevant in methodological approaches in developmental cognitive neuroscience, offering insights into descriptive, predictive, and explanatory research (Hamaker, Mulder, & van IJzendoorn, 2020).

  • Orthogonal Logic Gating in Cells : CID systems have been used to design and synthesize Boolean logic gates in mammalian cells, enabling rapid and efficient responses such as fluorescence and membrane ruffling (Miyamoto et al., 2012).

  • Single-Molecule Quantification in Pharmacology : CID techniques aid in quantifying key interactions in pharmacological applications, particularly in the study of rapamycin-induced heterodimerization of FRB and FKBP (Wang et al., 2019).

properties

IUPAC Name

N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBKWJOHNPIHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCN(C)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCCCCCN(C)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 188926
Reactant of Route 2
CID 188926
Reactant of Route 3
CID 188926
Reactant of Route 4
CID 188926
Reactant of Route 5
CID 188926
Reactant of Route 6
Reactant of Route 6
CID 188926

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.